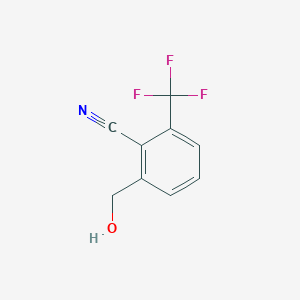

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC18652034

Molecular Formula: C9H6F3NO

Molecular Weight: 201.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F3NO |

|---|---|

| Molecular Weight | 201.14 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-6(5-14)7(8)4-13/h1-3,14H,5H2 |

| Standard InChI Key | OYFQTARTICXIAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)C#N)CO |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile is defined by its IUPAC name, which reflects the positions of its functional groups: a hydroxymethyl (-CH₂OH) group at position 2, a trifluoromethyl (-CF₃) group at position 6, and a cyano (-CN) group at position 1 on the benzene ring . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.14 g/mol |

| CAS Number | 1498300-46-1 |

| PubChem CID | 90015134 |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)C#N)CO |

| InChIKey | OYFQTARTICXIAQ-UHFFFAOYSA-N |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl and cyano groups provide sites for chemical modifications . X-ray crystallography and computational modeling confirm a planar aromatic core with substituents influencing electronic distribution .

Synthesis and Preparation

Synthetic routes to 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile typically involve sequential functionalization of a benzene precursor. A common strategy employs:

-

Friedel-Crafts Trifluoromethylation: Introduction of the -CF₃ group using trifluoromethylating agents like CF₃I in the presence of Lewis acids.

-

Hydroxymethylation: Installation of the -CH₂OH group via formylation followed by reduction, often using NaBH₄ or LiAlH₄.

-

Cyanation: Introduction of the -CN group through Rosenmund-von Braun reaction or palladium-catalyzed coupling .

Optimal conditions require precise temperature control (e.g., 0–60°C) and catalysts such as RuCl₃ for oxidation steps . Yields vary between 40–80%, with purification achieved via column chromatography or recrystallization .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its three functional groups:

Hydroxymethyl Group (-CH₂OH)

-

Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing solubility in non-polar solvents.

-

Oxidation: Converts to a carbonyl group under mild oxidizing conditions (e.g., PCC), enabling access to ketone derivatives .

Trifluoromethyl Group (-CF₃)

-

Electron-Withdrawing Effects: Stabilizes the aromatic ring against electrophilic attack while increasing resistance to metabolic degradation .

-

Fluorine-Specific Interactions: Participates in hydrogen bonding and hydrophobic interactions, critical for biological target engagement .

Cyano Group (-CN)

-

Hydrolysis: Forms carboxylic acids or amides under acidic/basic conditions, expanding utility in peptidomimetic synthesis.

-

Nucleophilic Substitution: Replaces -CN with amines or thiols in SNAr reactions, enabling diversity-oriented derivatization .

Applications in Pharmaceutical Research

Androgen Receptor Antagonists

In a 2022 study, structurally analogous nitriles served as intermediates in synthesizing hydantoin-based androgen receptor (AR) antagonists . Compounds like 19a and 19b (derived from nitrile precursors) exhibited superior AR antagonism and antiproliferative activity in prostate cancer cells compared to enzalutamide . The cyano group in 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile may contribute to binding affinity via dipole interactions with AR’s ligand-binding domain .

AMPK Activators

Research by Kuramoto et al. (2020) highlighted nitrile-containing compounds as indirect AMP-activated protein kinase (AMPK) activators . For example, replacing a chloro group with a cyano group in compound 16a improved metabolic stability (HLM CL<sub>int</sub> = 58 mL/min/kg) and reduced hERG channel inhibition . These findings suggest potential roles for 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile in optimizing kinase-targeted therapeutics.

Comparative Analysis with Structural Analogs

Comparing 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile with its phenolic analog (2-(hydroxymethyl)-6-(trifluoromethyl)phenol, C₈H₇F₃O₂) reveals distinct properties:

| Property | Benzonitrile Derivative | Phenol Derivative |

|---|---|---|

| Molecular Weight | 201.14 g/mol | 192.13 g/mol |

| Key Functional Groups | -CN, -CF₃, -CH₂OH | -OH, -CF₃, -CH₂OH |

| Aqueous Solubility | Low (lipophilic) | Moderate (hydrogen bonding) |

| Metabolic Stability | High (CF₃ and -CN inertness) | Moderate (phenolic oxidation) |

The nitrile derivative’s superior stability and versatility in synthetic chemistry make it preferable for drug intermediate applications .

Recent Advancements and Future Directions

Recent studies emphasize the compound’s role in fragment-based drug design. For instance, its trifluoromethyl group’s ability to enhance blood-brain barrier penetration is being explored in CNS-targeted therapies . Additionally, the hydroxymethyl group’s derivatization potential enables covalent inhibitor development via Michael addition or click chemistry. Future research may focus on:

-

Toxicological Profiling: Assessing long-term stability and metabolite formation.

-

Scale-Up Synthesis: Optimizing catalytic systems for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume